2-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethoxyisoindole-1,3-dione
Overview
Description
2-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethoxyisoindole-1,3-dione is a complex organic compound that features a thiazole ring, a hydroxyphenyl group, and a dimethoxyisoindole structure. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the hydroxyphenyl and dimethoxyisoindole groups further enhances the compound’s potential for various applications in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 2-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethoxyisoindole-1,3-dione typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-hydroxythiobenzamide with ethyl bromopyruvate in ethanol to produce ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate . This intermediate can then be further reacted with appropriate reagents to introduce the dimethoxyisoindole moiety, resulting in the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
2-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethoxyisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the hydroxyphenyl group, leading to a variety of substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethoxyisoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: Its diverse biological activities, such as antibacterial and antitumor properties, make it a candidate for drug development and therapeutic applications
Mechanism of Action
The mechanism of action of 2-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethoxyisoindole-1,3-dione involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyphenyl group can form hydrogen bonds with target proteins, enhancing binding affinity. The dimethoxyisoindole moiety may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar compounds to 2-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethoxyisoindole-1,3-dione include other thiazole derivatives, such as:
2-Phenylthiazole: Known for its cholinesterase inhibitory activity.
4-(2,5-Dichlorothienyl)-1,3-thiazole: Exhibits antifungal and antibacterial activities.
4-Methoxy-3-{2-[N′-(1-pyridin-3-yl-ethylidene)-hydrazino]-thiazol-4-yl}-phenol: Shows significant biological activity.
The uniqueness of this compound lies in its combination of the hydroxyphenyl, thiazole, and dimethoxyisoindole groups, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethoxyisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c1-25-14-8-7-12-15(16(14)26-2)18(24)21(17(12)23)19-20-13(9-27-19)10-3-5-11(22)6-4-10/h3-9,22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAZWVDTXWPAIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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